

Application Notes and Protocols for I1421

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Compound of Interest		
Compound Name:	11421	
Cat. No.:	B15569640	Get Quote

Disclaimer: The compound "I1421" is a potent, small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2][3] It is a therapeutic candidate investigated for its ability to rescue the function of mutated CFTR proteins, which are associated with cystic fibrosis.[4][5][6] Current scientific literature does not describe I1421 as an in vivo imaging agent (e.g., a fluorescent probe or PET tracer). Therefore, the following application notes and protocols are based on its role as a CFTR modulator and provide information on its mechanism of action and in vivo pharmacokinetic properties.

Application Notes Overview of I1421

I1421 is a novel, mid-nanomolar potentiator of the CFTR protein.[4][6] It was identified through structure-based virtual screening and subsequent medicinal chemistry optimization.[4][6] **I1421** allosterically activates a wide range of CF-causing CFTR mutants, including Δ F508 and G551D, making it a promising lead compound for the development of new therapies for cystic fibrosis.[3][4][6]

Mechanism of Action

I1421 functions by binding to an allosteric site on the CFTR protein, which is distinct from the sites of disease-causing mutations.[4][6] This binding enhances the channel's open probability, thereby increasing the transepithelial transport of chloride and bicarbonate ions. The binding site of **I1421** is located within the lipid membrane at a hinge region important for channel gating and is the same site targeted by other known CFTR potentiators like Ivacaftor and GLPG1837.



In Vivo Pharmacokinetics

Pharmacokinetic studies in male C57BL/6N mice have demonstrated that **I1421** has favorable properties for in vivo applications, including good oral bioavailability.[4][5][6] These characteristics suggest its potential for systemic administration in preclinical models of cystic fibrosis.

Data Presentation: Pharmacokinetic Parameters of **I1421** in Mice

The following table summarizes the key pharmacokinetic parameters of **I1421** following a single administration in male C57BL/6N mice.[4][6]

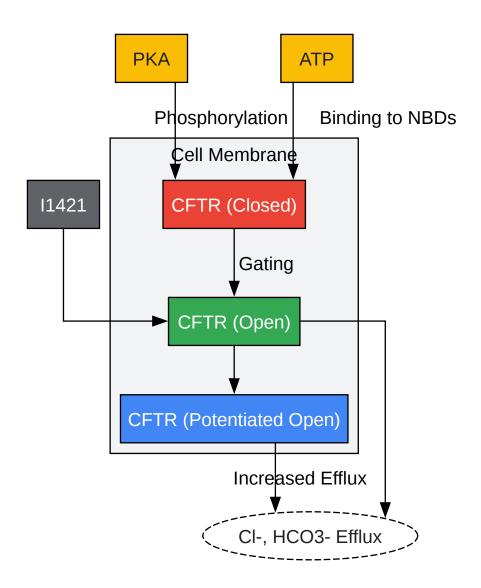
Parameter	Intravenous (IV)	Subcutaneous (SC)	Intraperitoneal (IP)	Per-oral (PO)
Dose	3 mg/kg	10 mg/kg	10 mg/kg	10 mg/kg
Cmax (ng/mL)	-	1300 ± 400	1800 ± 300	400 ± 200
Tmax (h)	-	0.5 ± 0.2	0.3 ± 0.1	0.4 ± 0.2
AUClast (h*ng/mL)	1100 ± 100	3300 ± 1000	3000 ± 300	2200 ± 800
T1/2 (h)	0.7 ± 0.1	1.4 ± 0.3	1.1 ± 0.1	1.3 ± 0.2 (75 min)
Bioavailability (%F)	100%	-	-	60%
Clearance (CL) (L/h/kg)	2.6 ± 0.3	-	-	-
Vss (L/kg)	1.9 ± 0.2	-	-	-

Data represent means \pm SDs. Cmax: Peak plasma concentration; Tmax: Time to reach peak plasma concentration; AUClast: Area under the concentration-time curve; T1/2: Terminal half-life; Vss: Steady-state volume of distribution.



Signaling Pathway and Experimental Workflow CFTR Channel Activation and Potentiation by **I1421**

The following diagram illustrates the mechanism of CFTR channel activation and how **I1421** potentiates its function. In its basal state, the CFTR channel is closed. Upon phosphorylation by Protein Kinase A (PKA) and binding of ATP to the Nucleotide-Binding Domains (NBDs), the channel opens, allowing the passage of chloride and bicarbonate ions. Potentiators like **I1421** bind to an allosteric site, further increasing the probability of the channel being in an open state.



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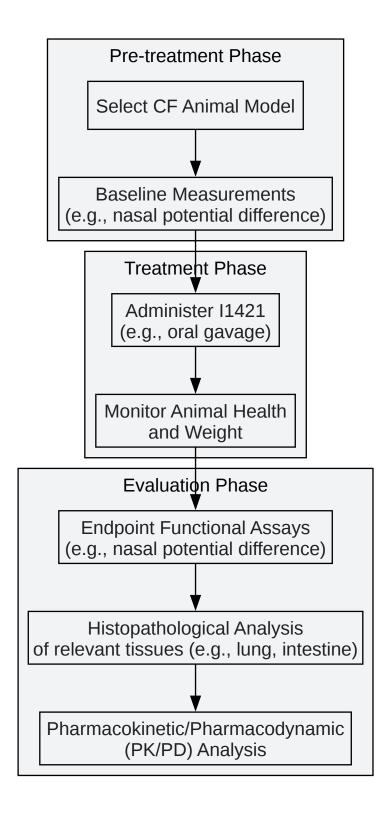
CFTR potentiation by **I1421**.



General Protocol for In Vivo Evaluation of a CFTR Modulator

While no in vivo imaging protocols for **I1421** exist, a general workflow to assess the efficacy of a CFTR modulator like **I1421** in a preclinical animal model (e.g., a cystic fibrosis mouse model) is outlined below. This workflow may involve ex vivo or indirect imaging techniques to assess therapeutic outcomes.





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- To cite this document: BenchChem. [Application Notes and Protocols for I1421].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569640#i1421-for-in-vivo-imaging-techniques]

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